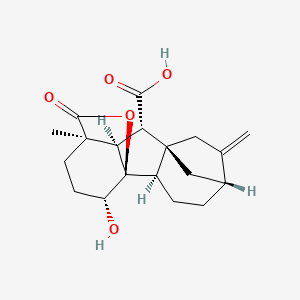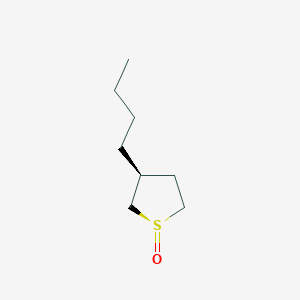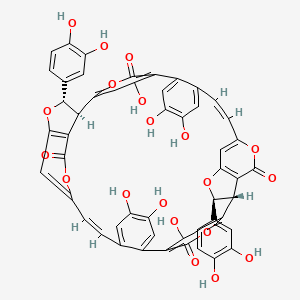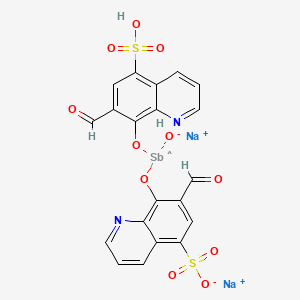
Gibberellin A61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A61 is a C19-gibberellin, initially identified in Triticum aestivum; it differs from gibberellin A1 in the absence of OH groups at C-2 and C-7 (gibbane numberings). It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.
Applications De Recherche Scientifique
Gibberellin-Induced DELLA Recognition
Gibberellins, including Gibberellin A61, play a crucial role in plant growth and development. They control these processes by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which promotes the degradation of DELLA proteins, crucial transcriptional regulators. The interaction between GID1 and DELLA proteins is significant for gene expression regulation and plant growth modulation (Murase et al., 2008).
GID1 as a Soluble Receptor for Gibberellin
Gibberellins function via both soluble and membrane-bound receptors. GIBBERELLIN INSENSITIVE DWARF1 (GID1) is identified as a soluble receptor with high affinity only for biologically active gibberellins. This discovery is pivotal for understanding how gibberellins, such as this compound, mediate signaling in plants (Ueguchi-Tanaka et al., 2005).
GA-Regulated Cellulose Synthesis
This compound is involved in promoting cellulose synthesis in plants. This process is regulated by the degradation of SLR1, a DELLA repressor of gibberellin signaling, which frees transcription factors crucial for cellulose synthesis, impacting the production of cellulose for industrial applications (Huang et al., 2015).
Visualizing Gibberellin Gradients in Plant Tissues
The distribution of gibberellins, including this compound, is visualized using an optogenetic biosensor in plant tissues. This technique reveals the correlation between gibberellin gradients and cell elongation in plants, offering insights into the spatiotemporal dynamics of gibberellin distribution (Rizza et al., 2017).
Gibberellin Signaling in Crop Improvement
Manipulating gibberellin status, including this compound, through genetic alteration or external application has been a strategy in improving crop yields and productivity. This approach is rooted in the roles of gibberellins in various plant developmental processes like seed germination and stem elongation (Gao & Chu, 2020).
Interaction of Gibberellins with MicroRNAs
Recent research indicates a complex interaction between gibberellins, including this compound, and microRNAs in plants. This interaction involves the regulation of gene expression in various plant developmental processes, highlighting a coordinated mechanism involving both gibberellins and miRNAs (Yu & Wang, 2020).
Propriétés
Formule moléculaire |
C19H24O5 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1R,2R,5R,8R,9S,10R,11R,14R)-14-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-12(20)5-6-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19+/m1/s1 |
Clé InChI |
JKQCGVABHHQYKQ-YZVDRFENSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES canonique |
CC12CCC(C3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)
![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)


![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)

![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)

![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)